An In-depth Technical Guide to N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine: Synthesis, Characterization, and Potential Applications
A comprehensive overview for researchers, scientists, and drug development professionals.
Abstract
N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine (CAS No. 920479-07-8) is a substituted thiazole derivative of interest in medicinal chemistry and drug discovery. The thiazole ring is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a detailed technical overview of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine, including its chemical properties, a proposed synthesis pathway based on established methodologies for related compounds, and potential avenues for biological investigation. While specific research on this compound is limited, this document leverages the extensive knowledge of the thiazole class to offer valuable insights for researchers exploring its potential.
Introduction: The Thiazole Moiety in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a privileged structure in medicinal chemistry. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][3][4][5] The presence of the thiazole nucleus in natural products like vitamin B1 (thiamine) and blockbuster drugs underscores its biological significance and therapeutic potential.[6] N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine, with its specific substitution pattern, represents a novel chemical entity within this important class of compounds, warranting further investigation into its synthetic accessibility and biological profile.
Physicochemical Properties
A summary of the key physicochemical properties of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine is presented in Table 1. These properties are essential for understanding its solubility, permeability, and potential for formulation.
| Property | Value | Source |
| CAS Number | 920479-07-8 | CliniSciences |
| Molecular Formula | C₆H₁₀N₂S | CliniSciences |
| Molecular Weight | 142.22 g/mol | CliniSciences |
| XLogP3 | 0.8 | CliniSciences |
| Hydrogen Bond Donor Count | 1 | CliniSciences |
| Hydrogen Bond Acceptor Count | 3 | CliniSciences |
| Rotatable Bond Count | 2 | CliniSciences |
Proposed Synthesis Pathway
Diagram of the Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Bromination of 5-acetyl-4-methyl-2-(methylamino)thiazole
This initial step involves the bromination of the acetyl group, a common strategy to introduce a reactive handle for further functionalization.[4]
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Reaction Setup: In a well-ventilated fume hood, dissolve 5-acetyl-4-methyl-2-(methylamino)thiazole (1.0 equivalent) in glacial acetic acid.
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Reagent Addition: Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the reaction mixture at room temperature with constant stirring.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, pour the reaction mixture into ice-cold water. The precipitated product, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, can be collected by filtration, washed with water, and dried under vacuum.
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Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Reductive Amination to Yield N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
The final step involves the formation of the target secondary amine via reductive amination.
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Reaction Setup: Suspend the 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one (1.0 equivalent) in a suitable solvent such as methanol.
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Amine Addition: Add an excess of methylamine (e.g., a 40% solution in water, 3-5 equivalents).
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Reducing Agent: Cool the mixture in an ice bath and slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents), in portions.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
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Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine can be purified by column chromatography on silica gel.
Potential Biological Activities and Screening Strategies
Given the diverse pharmacological profiles of thiazole derivatives, N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine is a candidate for screening against a variety of biological targets. The following areas represent logical starting points for investigation.
Diagram of Potential Biological Screening Areas
Caption: Potential therapeutic areas for biological screening.
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Antimicrobial Activity: Thiazole-containing compounds have demonstrated significant antibacterial and antifungal properties.[1] The subject compound could be screened against a panel of pathogenic bacteria and fungi using standard microbroth dilution assays to determine its minimum inhibitory concentration (MIC).
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Anti-inflammatory Activity: Many thiazole derivatives exhibit anti-inflammatory effects.[3] In vitro assays, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production in stimulated immune cells, would be appropriate initial screens.
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Anticancer Activity: The thiazole scaffold is present in several anticancer agents. The cytotoxic effects of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine could be evaluated against a panel of cancer cell lines using assays such as the MTT or SRB assay.
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Central Nervous System (CNS) Activity: Substituted thiazoles have been investigated for their potential as anticonvulsant and antipsychotic agents.[1] Preliminary screening in animal models of epilepsy or psychosis could reveal potential CNS activity.
Analytical Methodologies for Characterization and Quantification
Proper analytical characterization is crucial for confirming the identity and purity of the synthesized compound.
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Structural Elucidation:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum should show characteristic signals for the methyl groups, the methylene bridge, and the thiazole ring proton.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
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Purity Assessment and Quantification:
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be the standard for determining the purity of the compound and for quantifying it in various matrices. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid).
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Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS could be a valuable analytical tool.
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Conclusion and Future Directions
N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine is a relatively unexplored member of the pharmacologically significant thiazole family. This guide has provided a comprehensive, albeit inferred, technical overview, including a plausible synthetic route and strategies for biological and analytical evaluation. The proposed synthesis is based on well-established chemical transformations within the thiazole literature. Future research should focus on the practical execution of this synthesis, full spectroscopic characterization of the compound, and a systematic investigation of its biological activities. The insights gained from such studies will determine the potential of this molecule as a lead compound in drug discovery and development.
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![Chemical structure of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine](https://i.imgur.com/8QeL6rD.png)
